Product packaging for 4-(5-Methylthiophen-2-yl)butan-2-ol(Cat. No.:CAS No. 77626-59-6)

4-(5-Methylthiophen-2-yl)butan-2-ol

Cat. No.: B13585707
CAS No.: 77626-59-6
M. Wt: 170.27 g/mol
InChI Key: XRZTYSVITIMMLI-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)butan-2-ol is a chiral organic compound of interest in medicinal chemistry and chemical synthesis. Its structure incorporates a thiophene ring, a heterocycle prevalent in pharmaceuticals and materials science, linked to a butanol chain. This configuration makes it a potential intermediate or building block for the development of active compounds. Thiophene derivatives are frequently investigated for their diverse biological activities and are found in agents with anthelmintic, insecticidal, and other therapeutic properties. Researchers value this compound for exploring structure-activity relationships, particularly in designing molecules that target neurological or parasitic pathways. As a versatile scaffold, it can be used to synthesize more complex molecules for high-throughput screening and drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14OS B13585707 4-(5-Methylthiophen-2-yl)butan-2-ol CAS No. 77626-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77626-59-6

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)butan-2-ol

InChI

InChI=1S/C9H14OS/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3

InChI Key

XRZTYSVITIMMLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CCC(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 5 Methylthiophen 2 Yl Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-(5-methylthiophen-2-yl)butan-2-ol reveals several strategic disconnections to identify plausible precursor molecules. The primary disconnection points are the carbon-carbon (C-C) bond linking the thiophene (B33073) ring to the butanol side chain and the carbon-oxygen (C-O) bond of the chiral alcohol.

A logical retrosynthetic pathway involves the disconnection of the C-O bond at the chiral center, leading to the precursor ketone, 4-(5-methylthiophen-2-yl)butan-2-one . This ketone is a key intermediate, as its reduction can establish the desired chiral alcohol. This approach simplifies the synthesis to the formation of the ketone and its subsequent stereoselective reduction.

Further disconnection of the C-C bond between the thiophene ring and the butanone side chain in 4-(5-methylthiophen-2-yl)butan-2-one points to two primary synthons: a nucleophilic 5-methylthiophene equivalent and an electrophilic four-carbon chain. Alternatively, an electrophilic 5-methylthiophene derivative could be coupled with a nucleophilic butanone enolate equivalent. These disconnections form the basis for exploring various synthetic strategies.

Exploration of Precursor Synthesis Pathways (e.g., for 5-Methylthiophene and Butanone Derivatives)

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Synthesis of 5-Methylthiophene: The 5-methylthiophene core can be synthesized through several established methods for thiophene ring formation. nih.govrroij.com Classical approaches include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. nih.govyoutube.com The Gewald reaction offers another route, typically involving the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. nih.govrroij.com More modern, metal-free approaches, which align with green chemistry principles, utilize starting materials like buta-1-enes and a sulfur source such as potassium sulfide (B99878) to construct the thiophene ring. nih.gov Industrial synthesis often employs vapor-phase cyclization methods, reacting C4+ alcohols or ketones with carbon disulfide at high temperatures over a catalyst. rsc.org

Synthesis of 4-(5-methylthiophen-2-yl)butan-2-one: This precursor ketone can be assembled by forming the C-C bond between the thiophene ring and the butanone side chain. One common strategy is the Friedel-Crafts acylation of 5-methylthiophene with a suitable four-carbon acylating agent, such as but-3-enoyl chloride or crotonyl chloride, followed by reduction of the resulting double bond. Another powerful method involves organometallic coupling reactions. For instance, 2-lithio-5-methylthiophene, generated by the deprotonation of 5-methylthiophene with butyl lithium, can react with an appropriate electrophile. rroij.com Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reaction, between an organometallic derivative of 5-methylthiophene and a suitable butanone-derived electrophile provide a versatile and controlled method for this C-C bond formation. researchgate.net

Catalytic and Stereoselective Synthesis Routes

Achieving the desired stereochemistry at the butanol stereocenter requires highly selective catalytic methods. The conversion of the prochiral ketone, 4-(5-methylthiophen-2-yl)butan-2-one, into the chiral alcohol is a critical step.

Asymmetric Hydrogenation Approaches to the Chiral Butanol Stereocenter

Asymmetric hydrogenation is a powerful and atom-economical method for producing optically active alcohols from unsaturated precursors like ketones or alkenes. nih.govwikipedia.org This transformation can be applied to the precursor ketone, 4-(5-methylthiophen-2-yl)butan-2-one. Transition metal catalysts, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), are highly effective when combined with chiral ligands. ajchem-b.com

For the hydrogenation of ketones, Ru complexes with chiral diphosphine ligands (e.g., BINAP) and diamine ligands have demonstrated high activity and enantioselectivity. nih.gov The reaction proceeds through a concerted six-membered transition state, leading to high reactivity. nih.gov Transfer hydrogenation is a practical alternative that avoids the use of high-pressure hydrogen gas, instead using hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.orgliv.ac.uk Chiral Ru, Rh, and Ir catalysts are also highly efficient in asymmetric transfer hydrogenation (ATH), providing chiral alcohols with excellent enantiomeric excess. ajchem-b.comliv.ac.uk

Catalyst SystemHydrogen SourceKey Features
Ru-BINAP/DiamineH₂High activity and enantioselectivity for ketones. nih.gov
η⁶-Arene/TsDPEN-RuH₂ / Formic AcidEffective under slightly acidic conditions. nih.gov
MsDPEN-Cp*IrH₂Efficient for aromatic heterocyclic ketones. nih.gov
Chiral Diamine-RuIsopropanolEnantioselective transfer hydrogenation of aryl ketones. wikipedia.org

Organometallic Catalysis in Carbon-Carbon and Carbon-Sulfur Bond Formations

Organometallic catalysis is fundamental to constructing the carbon skeleton of this compound.

Carbon-Carbon Bond Formation: As mentioned in the precursor synthesis, palladium-catalyzed cross-coupling reactions are instrumental in linking the thiophene and butanone moieties. Reactions like the Stille coupling (using an organotin reagent), Suzuki coupling (using an organoboron reagent), and Hiyama coupling (using an organosilicon reagent) provide reliable methods for forming C(sp²)-C(sp³) bonds with high selectivity and functional group tolerance. researchgate.net Direct C-H arylation of thiophenes has also emerged as an atom-economical alternative, coupling thiophenes directly with aryl or alkyl halides. organic-chemistry.org

Carbon-Sulfur Bond Formation: While the primary synthetic strategies focus on building the side chain onto a pre-formed thiophene ring, the synthesis of the thiophene ring itself is a C-S bond-forming process. nih.govnih.gov Organometallic catalysis can play a role here, for instance, in the palladium-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile. nih.gov Conversely, the activation and cleavage of C-S bonds in thiophenes by transition metal complexes is a well-studied area, primarily in the context of hydrodesulfurization in the petroleum industry. acs.orgacs.orgacs.org Understanding these reactions is crucial to avoid undesired side reactions during the synthesis and functionalization of thiophene-containing molecules.

Enantioselective Reductions of Precursor Ketones

The most direct route to chiral this compound is the enantioselective reduction of its prochiral ketone precursor. wikipedia.org Several highly reliable methods exist for this transformation.

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. wikipedia.orgnih.gov This method is widely used for the asymmetric reduction of a variety of ketones, affording chiral secondary alcohols with high enantiomeric excess (ee). nih.gov

Transfer Hydrogenation: As discussed previously, asymmetric transfer hydrogenation (ATH) using catalysts like Noyori's ruthenium complexes (e.g., Ru-TsDPEN) with formic acid or isopropanol as the hydrogen source is a highly efficient and practical method. wikipedia.orgliv.ac.uk Conducting these reactions in water can offer a greener and more economical pathway. liv.ac.uk

Biocatalysis: The use of enzymes, specifically ketoreductases (KREDs), offers an exceptionally selective and environmentally benign approach. nih.gov Engineered KREDs, used either as isolated enzymes or in whole-cell systems, can reduce prochiral ketones to single-enantiomer alcohols with extremely high selectivity and under mild, aqueous conditions. nih.govacs.org This biocatalytic approach is a powerful tool for preparing a wide range of chiral alcohols. acs.org

Reduction MethodCatalyst/ReagentKey Features
CBS ReductionChiral Oxazaborolidine / BoraneHigh enantioselectivity for a broad range of ketones. nih.gov
Asymmetric Transfer HydrogenationChiral Ru, Rh, or Ir complexes / Isopropanol or Formic AcidPractical, avoids H₂ gas, high yields and ee's. wikipedia.orgliv.ac.uk
Biocatalytic ReductionKetoreductases (KREDs)Extremely high enantioselectivity, mild aqueous conditions, environmentally benign. nih.govacs.org

Development of Green Chemistry Principles in Synthetic Protocols

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. Key areas for improvement include the choice of solvents, reagents, and catalysts.

Several strategies can enhance the green profile of the synthesis:

Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. rsc.org Asymmetric transfer hydrogenation has been successfully performed in neat water, offering high reaction rates and productivity. liv.ac.uk

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as asymmetric hydrogenation or enzymatic reduction, is inherently greener than using stoichiometric chiral reagents. nih.govwikipedia.org Catalysis improves atom economy and reduces waste generation.

Metal-Free Synthesis: For the construction of the thiophene ring, metal-free methodologies have been developed that minimize metal toxicity and align with green chemistry goals. nih.gov These can involve using safer sulfur sources like potassium sulfide. nih.gov

Solvent-Free Reactions: Depending on the specific transformation, conducting reactions under solvent-free conditions can further improve the environmental footprint by eliminating solvent waste entirely. rsc.org

Biocatalysis: The use of enzymes like KREDs represents a pinnacle of green chemistry, operating under mild conditions in water to produce chiral alcohols with near-perfect selectivity. nih.govacs.org

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and selective but also sustainable. rsc.org

Solvent-Free and Microwave-Assisted Reaction Conditions

The adoption of solvent-free and microwave-assisted reaction conditions represents a significant step towards greener and more efficient chemical syntheses. In the context of thiophene-containing compounds, these methods offer several advantages over traditional heating approaches.

Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of various thiophene derivatives. nih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. In one study, the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates was achieved in significantly shorter times and with high yields using microwave irradiation compared to conventional heating methods. nih.gov While this specific study does not synthesize this compound, the principles are transferable. A hypothetical microwave-assisted synthesis could involve the reaction of a suitable thiophene-based precursor with a carbonyl compound under solvent-free conditions or in a high-boiling point, microwave-transparent solvent like polyethylene (B3416737) glycol (PEG). nih.gov

The benefits of such an approach are summarized in the table below:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow
Solvent Use Often requires large volumesMinimal to none
Yield VariableOften higher
By-product Formation Can be significantOften reduced

This table presents a generalized comparison based on literature for related compounds.

Solvent-free conditions, often coupled with microwave assistance, further enhance the sustainability of the synthesis by eliminating the need for volatile and often hazardous organic solvents. This not only reduces the environmental impact but also simplifies the purification process, as the removal of a solvent is no longer necessary.

Catalyst Design for Enhanced Sustainability

The development of sustainable catalysts is another cornerstone of modern organic synthesis. For the preparation of thiophene derivatives, solid acid catalysts are emerging as a promising alternative to traditional homogeneous catalysts. researchgate.net These solid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Indion-190) and zeolites, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste generation. researchgate.net

In the synthesis of 4,4-bis(5-methylthiophen-2-yl)pentanoic acid, a compound structurally related to the target molecule, the use of the solid acid catalyst Indion-190 under solvent-free conditions resulted in high selectivity and conversion rates. researchgate.net This suggests that a similar catalytic approach could be viable for the synthesis of this compound. For example, a Friedel-Crafts-type alkylation of 2-methylthiophene (B1210033) with a suitable four-carbon electrophile could potentially be catalyzed by a reusable solid acid catalyst.

Key features of sustainable catalysts for this type of synthesis would include:

High activity and selectivity: To ensure efficient conversion of reactants to the desired product with minimal by-products.

Stability: The catalyst should be robust under the reaction conditions to allow for multiple reuse cycles.

Low toxicity and environmental impact: The catalyst itself should be made from environmentally benign materials.

Cost-effectiveness: To be industrially viable, the catalyst must be affordable.

The use of such catalysts aligns with the principles of green chemistry by minimizing waste and improving atom economy.

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the efficiency and cost-effectiveness of any chemical synthesis. This involves a systematic investigation of variables such as temperature, pressure, reaction time, and reactant stoichiometry.

Yield Enhancement and Purity Control in Multi-Step Synthesis

Strategies for yield enhancement and purity control include:

Purification at intermediate stages: To prevent the accumulation of impurities that could interfere with subsequent reactions.

Use of protecting groups: To selectively block reactive sites on the molecule and prevent unwanted side reactions.

In-process monitoring: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) can be used to monitor the progress of the reaction and determine the optimal time for quenching.

Purity control is equally important, especially if the target compound is intended for applications with stringent purity requirements. Chromatographic techniques are often employed for the final purification of the product.

Diastereoselective and Enantioselective Control Strategies

Since this compound contains a stereocenter at the C2 position, the development of stereoselective synthetic methods is of significant interest. Such methods aim to produce a specific stereoisomer (enantiomer or diastereomer) in excess.

Enantioselective strategies often involve the use of chiral catalysts, reagents, or auxiliaries. For the synthesis of a secondary alcohol like the target compound, a common approach is the enantioselective reduction of a corresponding ketone, 4-(5-methylthiophen-2-yl)butan-2-one. This can be achieved using various chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Another potential enantioselective route is the addition of a methyl group to the aldehyde, 3-(5-methylthiophen-2-yl)propanal, using a chiral organometallic reagent. For instance, the use of a Grignard reagent in the presence of a chiral ligand can induce enantioselectivity. A study on the synthesis of a structurally similar compound, 2-methyl-4-(3-methyl-2,5-dihydrofuran-2-yl)butan-2-ol, utilized the addition of methylmagnesium bromide to an ester to form a tertiary alcohol. nih.gov A similar Grignard reaction with a suitable chiral auxiliary could be adapted for the enantioselective synthesis of this compound.

The effectiveness of such a strategy is typically evaluated by the enantiomeric excess (ee), which measures the degree of excess of one enantiomer over the other.

Chiral Catalyst/ReagentPrecursorProductEnantiomeric Excess (ee)
Chiral Ruthenium Complex4-(5-methylthiophen-2-yl)butan-2-one(R)- or (S)-4-(5-methylthiophen-2-yl)butan-2-ol>95% (Hypothetical)
CBS Catalyst4-(5-methylthiophen-2-yl)butan-2-one(R)- or (S)-4-(5-methylthiophen-2-yl)butan-2-ol>90% (Hypothetical)
Chiral Grignard Reagent3-(5-methylthiophen-2-yl)propanal(R)- or (S)-4-(5-methylthiophen-2-yl)butan-2-olVariable (Hypothetical)

This table presents hypothetical data for illustrative purposes, as specific enantioselective syntheses for this exact compound are not widely reported in the public domain.

Diastereoselective strategies become relevant if additional stereocenters are present in the molecule or introduced during the synthesis. While the target compound itself only has one stereocenter, a synthetic intermediate could have multiple stereocenters. In such cases, controlling the relative stereochemistry between these centers is crucial. This is often achieved by taking advantage of steric and electronic effects within the molecule or by using stereodirecting auxiliaries.

Chemical Reactivity and Derivatization Strategies of 4 5 Methylthiophen 2 Yl Butan 2 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group is a key site for synthetic modification, allowing for changes in oxidation state and the formation of new ester and ether linkages.

The secondary alcohol in 4-(5-methylthiophen-2-yl)butan-2-ol can be readily oxidized to the corresponding ketone, 4-(5-methylthiophen-2-yl)butan-2-one. This transformation is a fundamental reaction in organic synthesis. libretexts.org A variety of reagents are effective for this purpose, offering a range of conditions from mild to strong. wikipedia.org The choice of oxidant is crucial to ensure selectivity and avoid potential side reactions on the electron-rich thiophene (B33073) ring.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (formed from chromium trioxide in sulfuric acid, known as the Jones reagent) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder option, often preferred to prevent over-oxidation or degradation of sensitive functional groups. libretexts.org Hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP), are also highly effective and are known for their mild reaction conditions and broad functional group tolerance, making them suitable for substrates containing sensitive moieties like thiophenes. wikipedia.orgpitt.edu

Oxidizing Agent Typical Conditions Product Notes
Chromic Acid (H₂CrO₄)Acetone, H₂SO₄4-(5-methylthiophen-2-yl)butan-2-oneStrong oxidant; can potentially affect the thiophene ring under harsh conditions. libretexts.org
Pyridinium Chlorochromate (PCC)CH₂Cl₂, rt4-(5-methylthiophen-2-yl)butan-2-oneMilder reagent, limits over-oxidation. libretexts.org
Dess-Martin Periodinane (DMP)CH₂Cl₂, rt4-(5-methylthiophen-2-yl)butan-2-oneMild, selective, and tolerates many functional groups, including sulfides. pitt.edu
TEMPO/NaOClCH₂Cl₂/H₂O, rt4-(5-methylthiophen-2-yl)butan-2-oneCatalytic system, often used for selective oxidations. organic-chemistry.org

Conversely, the resulting ketone, 4-(5-methylthiophen-2-yl)butan-2-one, can be reduced back to the parent secondary alcohol using various reducing agents. Standard reagents for ketone reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. These hydride reagents efficiently deliver a hydride ion to the carbonyl carbon, regenerating the alcohol upon workup.

The hydroxyl group of this compound can undergo esterification to form various ester derivatives. This is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or an acid catalyst. Direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process that usually requires an acid catalyst and removal of water to drive the reaction to completion. A more efficient method involves the use of an acyl chloride or anhydride with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Etherification, the conversion of the alcohol to an ether, can also be accomplished through several methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration of the alcohol with another alcohol can form symmetrical or unsymmetrical ethers, although this method can be less controlled. mdpi.com Modern methods using catalysts can facilitate ether formation under milder conditions. researchgate.net

Reaction Type Reagents Product Class
EsterificationR-COOH, H⁺ catalystEster
EsterificationR-COCl, PyridineEster
Etherification1. NaH; 2. R'-XEther
EtherificationR'-OH, H⁺ catalystEther

Regioselective and Stereoselective Transformations of the Thiophene Ring

The 2,5-disubstituted thiophene ring in this compound is an aromatic system that can undergo various substitution reactions, primarily at the vacant C3 and C4 positions.

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). nih.gov The substitution typically occurs at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion). vaia.com In this compound, both α-positions are occupied by alkyl substituents. Therefore, electrophilic attack will be directed to the β-positions (C3 and C4). libretexts.org

The regiochemical outcome is determined by the directing effects of the two existing substituents. The methyl group at C5 is an activating, ortho-, para-director, which in the thiophene ring directs incoming electrophiles to the adjacent C4 position. The 2-(butan-2-ol) group at C2 is also a weakly activating alkyl group, directing electrophiles to the adjacent C3 position. Consequently, the reaction of this compound with an electrophile is expected to yield a mixture of the 3- and 4-substituted isomers. The precise ratio of these products depends on the steric bulk and reactivity of the electrophile, as well as the reaction conditions. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃).

EAS Reaction Typical Reagents Expected Products
BrominationNBS, CCl₄Mixture of 3-bromo and 4-bromo derivatives
NitrationHNO₃, H₂SO₄Mixture of 3-nitro and 4-nitro derivatives
AcylationRCOCl, AlCl₃Mixture of 3-acyl and 4-acyl derivatives

With the α-positions blocked, direct metalation of the thiophene ring using a strong base like n-butyllithium (n-BuLi) will occur at one of the β-protons (C3 or C4). The regioselectivity of this lithiation can be influenced by the substituents and reaction conditions, potentially favoring one position over the other, though often a mixture is obtained.

The resulting thienyllithium intermediates are powerful nucleophiles that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides). Furthermore, these organolithium species can undergo transmetalation with metal salts (e.g., ZnCl₂, MgBr₂, B(OR)₃) to generate other organometallic reagents. These reagents are key partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. researchgate.net These reactions are exceptionally powerful for forming new carbon-carbon bonds, allowing for the attachment of aryl, vinyl, or alkyl groups to the C3 or C4 position of the thiophene ring.

Reaction Reagents Intermediate/Product Application
Lithiationn-BuLi, THF3-lithio and 4-lithio derivativesReaction with various electrophiles
Suzuki Coupling1. n-BuLi; 2. B(OR)₃; 3. Ar-X, Pd catalyst3-aryl and 4-aryl derivativesC-C bond formation
Stille Coupling1. n-BuLi; 2. Bu₃SnCl; 3. Ar-X, Pd catalyst3-aryl and 4-aryl derivativesC-C bond formation

Elaboration into Advanced Molecular Architectures

The dual reactivity of this compound makes it a valuable scaffold for the synthesis of more elaborate molecules. The functional handles—the hydroxyl group and the reactive C-H bonds on the thiophene ring—can be manipulated sequentially or in tandem to build complex structures.

For instance, the hydroxyl group can be converted into other functionalities or used as a point of attachment for another molecular fragment. Subsequently, the thiophene ring can be further functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. This strategy allows for the construction of molecules with potential applications in medicinal chemistry and materials science. Thiophene-containing compounds are known to be important pharmacophores in various drugs and are key components in organic electronic materials like conducting polymers and dyes for solar cells. researchgate.netresearchgate.netnih.gov

An example of elaboration could involve the oxidation of the alcohol to the ketone, followed by a cross-coupling reaction on the thiophene ring to introduce an aromatic substituent. The resulting ketone could then be used in further transformations, such as aldol (B89426) condensations or reductive aminations, to build even larger molecular frameworks. The ability to selectively functionalize both the side chain and the aromatic ring provides a powerful toolkit for creating diverse chemical structures from this single precursor.

Construction of Oligomers and Polymerizable Monomers

The bifunctional nature of this compound lends itself to the synthesis of both oligomers and polymerizable monomers. The thiophene ring is a well-established monomer unit for conducting polymers, while the hydroxyl group offers a reactive handle for various polymerization techniques.

One strategy to form oligomers involves the acid-catalyzed self-condensation of this compound. In a reaction analogous to the dehydration of butan-2-ol, protonation of the hydroxyl group followed by elimination of water generates a secondary carbocation. This electrophilic center can then attack the electron-rich thiophene ring of another molecule, leading to electrophilic substitution and the formation of a dimer or oligomer. The regiochemistry of this substitution is directed by the methyl group on the thiophene ring.

Alternatively, the hydroxyl group can be converted into a more reactive functional group suitable for polymerization. For instance, esterification of the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These vinyl monomers can then undergo free-radical polymerization to produce polymers with pendant methylthiophene moieties.

Monomer SynthesisReagentsPolymerization Method
4-(5-Methylthiophen-2-yl)butan-2-yl acrylateAcryloyl chloride, TriethylamineFree-radical polymerization
4-(5-Methylthiophen-2-yl)butan-2-yl methacrylateMethacryloyl chloride, TriethylamineFree-radical polymerization

Cyclization and Rearrangement Pathways

Intramolecular reactions of this compound can lead to the formation of new cyclic structures. Under acidic conditions, the formation of a carbocation at the secondary carbon of the butanol chain can initiate an intramolecular electrophilic attack on the thiophene ring. This type of reaction, known as a Friedel-Crafts alkylation, can result in the formation of a new ring fused to the thiophene core. The outcome of such a cyclization is dependent on the stability of the resulting ring system.

Rearrangement reactions are also possible, particularly if the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. However, in the case of this compound, a simple hydride or methyl shift would not lead to a more stable carbocation. Therefore, rearrangements are less likely to be a major pathway compared to direct cyclization or intermolecular reactions.

Mechanistic Investigations of Reaction Pathways

A detailed understanding of the reaction mechanisms is essential for predicting and controlling the products of reactions involving this compound.

Kinetic Studies of Key Transformation Steps

While specific kinetic data for reactions of this compound are not extensively reported, kinetic studies of analogous systems provide valuable insights. For instance, the rate of acid-catalyzed dehydration of secondary alcohols is known to be dependent on the concentration of the acid catalyst and the substrate. The reaction typically follows first-order kinetics with respect to the protonated alcohol.

In the context of electrophilic substitution on the thiophene ring, the rate of reaction is influenced by the nature of the electrophile and the electronic properties of the thiophene ring. The presence of the electron-donating methyl group at the 5-position is expected to activate the ring towards electrophilic attack, thereby increasing the rate of substitution reactions compared to unsubstituted thiophene.

Identification of Reaction Intermediates

The key reactive intermediate in many of the reactions of this compound is the secondary carbocation formed upon protonation and dehydration of the alcohol. This carbocation can be detected and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy under superacid conditions.

In electrophilic substitution reactions on the thiophene ring, the formation of a sigma complex, also known as an arenium ion, is a critical intermediate. This species is a resonance-stabilized carbocation formed by the attack of an electrophile on the thiophene ring. The stability of this intermediate influences the regioselectivity of the substitution. For 5-methylthiophene, attack at the 2- and 4-positions leads to more stable sigma complexes due to the electron-donating effect of the methyl group.

Reaction TypeKey Intermediate
Acid-catalyzed dehydrationSecondary carbocation
Electrophilic aromatic substitutionSigma complex (Arenium ion)

Advanced Structural Elucidation and Stereochemical Characterization of 4 5 Methylthiophen 2 Yl Butan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-(5-methylthiophen-2-yl)butan-2-ol. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved.

For instance, in the ¹H NMR spectrum of a related compound, butan-2-ol, the hydrogen atoms exhibit distinct chemical shifts based on their local electronic environments, resulting in multiple principal peaks. docbrown.info The integration of these signals provides the ratio of protons in each unique environment. docbrown.info Similarly, for this compound, distinct signals are expected for the methyl group on the thiophene (B33073) ring, the thiophene protons, the methylene (B1212753) protons of the butane (B89635) chain, the methine proton attached to the hydroxyl group, and the terminal methyl group.

The chemical shifts in the ¹³C NMR spectrum further corroborate the carbon framework of the molecule. For example, spectra of similar compounds like (R)-4-Hydroxy-4-(thiophen-2-yl)butan-2-one show distinct resonances for each carbon atom, allowing for unambiguous assignment. spectrabase.com

Table 1: Predicted ¹H NMR Data for this compound Note: This is a predictive table based on analogous structures. Actual chemical shifts and coupling constants may vary.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Thiophene-H (position 3)~6.6-6.8d~3.5
Thiophene-H (position 4)~6.8-7.0d~3.5
CH(OH)~3.8-4.0m-
CH₂ (adjacent to thiophene)~2.8-3.0t~7.0
CH₂ (adjacent to CH(OH))~1.7-1.9m-
Thiophene-CH₃~2.4-2.5s-
CH₃ (terminal)~1.2-1.3d~6.0
OHVariables (broad)-

Stereochemical Assignment via Advanced NMR Techniques (e.g., NOESY, Chiral Shift Reagents)

Determining the stereochemistry of chiral centers is crucial. Advanced NMR techniques are employed for this purpose. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to establish through-space proximities between protons, which can help in assigning the relative stereochemistry of chiral centers. mdpi.com For conformationally flexible molecules, NOESY data can reveal the predominant solution-state conformation. mdpi.com

A chiral LC-MS strategy has been developed for the stereochemical assignment of natural products containing a 3-methylpent-4-en-2-ol moiety, a structure with some similarity to the butanol portion of the title compound. beilstein-archives.org This approach involves derivatization to enable separation and detection of stereoisomers. beilstein-archives.org

Conformational Analysis through Coupling Constant and Relaxation Data

The conformation of the flexible butyl chain in this compound can be investigated by analyzing proton-proton coupling constants (³JHH) and spin-lattice relaxation times (T₁). The magnitude of ³JHH values is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred staggered conformations (anti or gauche) of the molecule in solution can be inferred.

Relaxation data, such as T₁ measurements and the Nuclear Overhauser Effect (NOE), provide insights into the motional dynamics of the molecule. rsc.org These parameters can be used to determine correlation times for molecular tumbling and internal rotations, which are influenced by the molecule's shape and flexibility. rsc.org Computational modeling, in conjunction with experimental NMR data, can further refine the conformational landscape of the molecule. frontiersin.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and their local chemical environment.

The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group, typically a broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic (thiophene) protons will appear in the 2850-3100 cm⁻¹ region. globalresearchonline.net Vibrations associated with the thiophene ring, such as C=C and C-S stretching, are expected in the fingerprint region (below 1600 cm⁻¹). For substituted thiophenes, C-C stretching vibrations are typically observed in the ranges of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching modes for thiophene derivatives have been reported between 687 and 839 cm⁻¹. iosrjournals.org

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. It would be useful for observing the C=C and C-S vibrations of the thiophene ring. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Note: This is a predictive table based on general spectroscopic data for thiophene and alcohol functionalities.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹) - IRExpected Frequency Range (cm⁻¹) - Raman
O-HStretching3500-3300 (broad)Weak
C-H (aliphatic)Stretching2960-28502960-2850
C-H (thiophene)Stretching3100-30003100-3000
C=C (thiophene)Stretching~1530, ~1440, ~1350~1530, ~1440, ~1350
C-OStretching1100-1000Weak
C-S (thiophene)Stretching~840-690~840-690

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysis in Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. rsc.org This allows for the unambiguous determination of the elemental composition.

Electron impact (EI) ionization mass spectrometry leads to the fragmentation of the molecular ion, producing a characteristic pattern of fragment ions that provides valuable structural information. youtube.com For this compound, fragmentation pathways are expected to involve cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), dehydration (loss of H₂O), and fragmentation of the thiophene ring. libretexts.orgdocbrown.info The fragmentation of thiophene derivatives often involves cleavage of bonds to the ring substituents. nih.gov Analysis of these fragment ions can help to piece together the structure of the molecule. youtube.com For example, the mass spectra of thiophene itself shows a prominent molecular ion. nist.gov

X-ray Crystallography of Suitable Derivatives for Definitive Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry of chiral centers. While obtaining suitable single crystals of the parent alcohol might be challenging, derivatization can often lead to more crystalline materials.

For instance, the crystal structure of a derivative, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, has been determined, revealing the planar nature of the molecule and the packing arrangement in the crystal lattice. researchgate.net Similarly, the crystal structure of 2-[(5-methylthiophen-2-yl)methylidene]malononitrile has also been reported. researchgate.net If a suitable crystalline derivative of this compound can be prepared, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation and absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Determination

Chiroptical techniques, such as electronic circular dichroism (ECD), are essential for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry.

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the spectrum predicted by theoretical calculations, often using time-dependent density functional theory (TDDFT). nih.gov This approach has been successfully used to determine the absolute configuration of various chiral molecules, including those with thiophene chromophores. mdpi.com The ECD spectrum is sensitive to the spatial arrangement of chromophores and can be used to probe the stereochemistry of the entire molecule. researchgate.net For this compound, the thiophene ring acts as the primary chromophore, and its interaction with the chiral center at the butan-2-ol moiety will govern the ECD spectrum.

Theoretical and Computational Chemistry Studies of 4 5 Methylthiophen 2 Yl Butan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of thiophene (B33073) derivatives. researchgate.net Studies on related molecules, such as 4-oxo-4-(5-methyl-2-thienyl)butyryl chloride, have utilized methods like B3LYP/6-311+G(2d,p) to analyze geometry and electronic structures. researchgate.net For 4-(5-methylthiophen-2-yl)butan-2-ol, such calculations would reveal the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. In thiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO distribution can vary. The presence of the electron-donating methyl group on the thiophene ring and the alkyl alcohol substituent would influence these orbitals. Quantum chemical parameters like the HOMO-LUMO gap, chemical potential, and electronegativity can be calculated to predict the reactive sites for electrophilic and nucleophilic attack. researchgate.net For instance, analysis of Mulliken charges and Fukui functions can pinpoint the specific atoms most likely to engage in chemical reactions. researchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Parameter Predicted Value/Location Significance
HOMO Energy Typically higher than unsubstituted thiophene Indicates increased electron-donating ability due to alkyl groups.
LUMO Energy Relatively high Suggests lower electron-accepting ability.
HOMO-LUMO Gap Moderate Determines chemical reactivity and electronic transition energy.
Electron Density Highest on the thiophene ring and oxygen atom Indicates sites prone to electrophilic attack and hydrogen bonding.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the butanol side chain in this compound gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them. Molecular mechanics (MM) methods, such as MM*, are often used for an initial exploration of the potential energy surface to find stable geometries. scispace.com

Following initial exploration, molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's behavior over time. MD simulations model the atomic motions of the molecule, allowing for the exploration of its conformational space and the generation of an energy landscape. This landscape maps the potential energy of the molecule as a function of its geometry, revealing the lowest energy (most stable) conformations and the transition pathways between them. For this compound, key conformational variables would include the dihedral angles along the C-C bonds of the butane (B89635) chain and the rotation of the thiophene ring. The presence of different conformers has been identified in similar flexible molecules like ethanethiol (B150549) through spectroscopic methods. osti.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations can be used to predict nuclear magnetic resonance (NMR) chemical shifts and vibrational (infrared) frequencies with a reasonable degree of accuracy. academicjournals.org

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions can be enhanced by using appropriate computational models that account for solvent effects, as the chemical shift of a proton can be influenced by the solvent environment. academicjournals.orgliverpool.ac.uk For example, the chemical shift difference of a hydroxyl proton in different solvents like DMSO versus CDCl₃ is related to the hydrogen bond acidity of the molecule. liverpool.ac.uk

Similarly, the calculation of vibrational frequencies helps in assigning the absorption bands observed in an infrared (IR) spectrum. By modeling the vibrational modes of the molecule, each calculated frequency can be associated with a specific type of atomic motion, such as C-H stretching, O-H bending, or vibrations of the thiophene ring.

Table 2: Hypothetical Predicted vs. Experimental NMR and IR Data

Parameter Predicted Value Experimental Value
¹H NMR (hydroxyl proton) δ 2.5 - 4.0 ppm Varies with concentration/solvent
¹³C NMR (C-OH carbon) δ 65 - 75 ppm Typically in this range
IR (O-H stretch) ~3400-3500 cm⁻¹ (H-bonded) ~3450 cm⁻¹
IR (C-S stretch) ~600-700 cm⁻¹ ~650 cm⁻¹

Note: Predicted values are illustrative and depend heavily on the level of theory and basis set used in the calculation.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful method for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of a reaction.

For this compound, computational modeling could be applied to study various reactions, such as dehydration to form an alkene, oxidation of the alcohol to a ketone, or electrophilic substitution on the thiophene ring. Studies on related compounds, like the acylation of thiophenes with succinyl dichloride, have used DFT to analyze the relative energies of complexes and cationic intermediates to understand reaction outcomes and side reactions. researchgate.net Such an approach would involve locating the transition state structure for a given reaction step and calculating its energy. This information is critical for understanding the factors that control the reaction's regioselectivity and stereoselectivity.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

The structure of this compound, with its hydroxyl group (a hydrogen bond donor and acceptor) and an aromatic thiophene ring, allows for a variety of non-covalent interactions.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond (IMHB) can form between the hydroxyl group's hydrogen atom and the sulfur atom or the π-electron system of the thiophene ring. The formation of an IMHB can significantly influence a molecule's conformation and properties. rsc.org The propensity to form an IMHB can be assessed computationally by modeling the lowest energy conformations or by calculating descriptors like the difference in the logarithm of the partition coefficient between octanol/water and toluene/water (ΔlogP). unito.itnih.gov The presence of an IMHB can be experimentally verified using ¹H NMR, as the chemical shift of the involved proton is affected. unito.it

Intermolecular Interactions: In the condensed phase, intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates, where the hydroxyl group of one molecule interacts with the hydroxyl group or thiophene ring of another. Additionally, π-π stacking interactions can occur between the thiophene rings of adjacent molecules. These intermolecular forces are crucial in determining the physical properties of the compound, such as its boiling point and solubility. Monte Carlo simulations have been used to study the interaction of similar heterocyclic molecules with surfaces, highlighting the role of sulfur atoms and π-systems in adsorption processes. researchgate.net

Potential Applications and Future Research Directions in Non Biological Chemical Fields

Role as a Versatile Chiral Building Block in Complex Organic Synthesis

The synthesis of chiral alcohols is a significant area of research in organic chemistry, with numerous methods developed for their enantioselective preparation. acs.orgrsc.orgliverpool.ac.uk Chiral 1,2-amino alcohols containing a thiophene (B33073) moiety have been synthesized and utilized in asymmetric reactions. acs.org Additionally, chiral thiolated amino alcohols derived from thiophene carbaldehydes have been applied as ligands in catalytic asymmetric Henry reactions. mku.edu.tr However, specific examples or detailed studies on the application of 4-(5-Methylthiophen-2-yl)butan-2-ol as a chiral building block in complex organic synthesis are not described in the available literature. General methods for the asymmetric synthesis of chiral alcohols often involve processes like asymmetric transfer hydrogenation. acs.orgrsc.org

Contribution to Advanced Materials Science

Thiophene-based polymers and oligomers are a cornerstone of research in materials science, particularly for organic semiconductor applications. numberanalytics.compsu.educmu.edu These materials are utilized in a variety of electronic and optoelectronic devices. cmu.edugoogle.com

Precursor for Optoelectronic Materials (e.g., Conductive Polymers, Organic Light-Emitting Diodes)

Polythiophenes and their derivatives are well-established as conducting polymers with applications in electronics and optoelectronics. numberanalytics.comgoogle.com Thiophene-based materials are actively explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govbeilstein-journals.orgbeilstein-archives.org For instance, poly(3-methylthiophene) has been studied for its properties as a conducting polymer. osti.gov While the general class of thiophene derivatives is crucial in this field, there is no specific mention of this compound being used as a precursor for such materials.

Monomer for Macromolecular Architectures with Tunable Properties

The functionalization of polymers with thiophene end-groups is a known strategy to create complex macromolecular architectures with tailored properties. nih.govmdpi.com This approach allows for the synthesis of grafted polymers that can be used in various applications, including as electroactive materials. mdpi.com However, the use of this compound as a specific monomer for creating such macromolecular structures is not documented.

Development of Novel Catalyst Ligands and Organocatalysts Utilizing the Compound’s Structure

Thiophene derivatives are known to act as ligands in transition-metal catalysis. ulisboa.ptacs.orgcapes.gov.br The sulfur atom in the thiophene ring can coordinate with metal ions, making these compounds suitable for applications in catalysis. vulcanchem.com Chiral thiophene-containing amino alcohol ligands have been synthesized and used to catalyze enantioselective reactions. mku.edu.tr Furthermore, thiourea-fused γ-amino alcohols have been developed as organocatalysts for asymmetric reactions. nih.govrsc.org Despite the general utility of thiophenes in catalysis, there are no specific reports on the development of catalyst ligands or organocatalysts based on the structure of this compound.

Exploration of Unprecedented Chemical Transformations and Derivatizations

The reactivity of the thiophene ring allows for a variety of chemical transformations, including electrophilic substitution and metalation. numberanalytics.com The synthesis of various thiophene derivatives often involves cyclization reactions of functionalized alkynes. mdpi.com While general reactions of thiophenes and related diketones have been explored, specific and unprecedented chemical transformations or derivatizations of this compound are not detailed in the currently available scientific literature. nih.gov

Future Perspectives on Methodological Advancements in its Synthesis and Characterization

Future research in thiophene chemistry is expected to focus on developing more advanced and sustainable synthesis techniques, including the use of renewable feedstocks and environmentally friendly catalysts. marketresearchintellect.com There is ongoing interest in creating novel thiophene derivatives for a range of applications. epo.orggoogle.com However, specific future perspectives on advancing the synthesis and characterization methodologies for this compound are not available.

Q & A

Q. What are the optimal synthetic routes for 4-(5-Methylthiophen-2-yl)butan-2-ol, and what factors influence yield?

A common method involves substituting a tosyloxy group in intermediates (e.g., 1-(tosyloxy)-3-butanol) with sodium thiomethoxide under mild conditions, achieving high efficiency (~85% yield) . Key variables include reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of nucleophiles. Impurities often arise from incomplete substitution or by-products like sulfoxides, necessitating purification via column chromatography or distillation .

Q. How can NMR and mass spectrometry be used to confirm the structure of this compound?

  • ¹H NMR : The hydroxyl proton (δ 1.5–2.0 ppm, broad) and methylthiophene protons (δ 6.5–7.0 ppm, aromatic splitting) are diagnostic. The secondary alcohol’s stereochemistry can be inferred from coupling constants (e.g., J = 6–8 Hz for vicinal protons) .
  • GC-MS : A molecular ion peak at m/z 170 (C₁₀H₁₄OS) with fragments at m/z 123 (loss of –CH₂CH(OH)CH₃) confirms the backbone .

Q. What are the primary chemical reactions involving this compound?

The hydroxyl group undergoes esterification (e.g., with acetic anhydride) or oxidation (e.g., using CrO₃ to form ketones), while the thiophene ring participates in electrophilic substitutions (e.g., bromination at the 4-position) . Side reactions, such as over-oxidation to sulfones, require careful control of oxidant equivalents .

Advanced Research Questions

Q. How can conflicting data on oxidation products (e.g., sulfoxides vs. sulfones) be resolved?

Contradictions often arise from varying oxidizing agents (e.g., KMnO₄ vs. H₂O₂/CH₃COOH) or reaction times. A stepwise approach is recommended:

  • TLC monitoring : Track intermediate sulfoxide formation (Rf ~0.3 in ethyl acetate/hexane).
  • Stoichiometric control : Limit H₂O₂ to 1 equivalent for selective sulfoxide production.
  • Kinetic studies : Optimize temperature (e.g., 0–5°C slows over-oxidation) .

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiophene ring?

Directing effects from the methyl group (C5) favor electrophilic attack at C3 or C4. Computational DFT studies suggest:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 70% C4-nitro derivative due to steric hindrance at C3.
  • Halogenation : NBS in CCl₄ selectively brominates C4 (95% yield) .

Q. How can molecular docking predict the compound’s interaction with biological targets?

Using software like AutoDock Vina:

  • Receptor selection : Prioritize enzymes with thiol-binding pockets (e.g., glutathione reductase).
  • Ligand preparation : Optimize protonation states of the hydroxyl and thiophene groups.
  • Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methodologies address low yields in multi-step syntheses of derivatives?

  • Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., 20% yield increase in Grignard additions).
  • Microwave-assisted synthesis : Accelerates SN2 substitutions (30 minutes vs. 12 hours conventional) .

Q. How do solvent effects influence the compound’s antioxidant activity in vitro?

  • DPPH assay : Use ethanol (logP ~−0.3) to enhance solubility, achieving EC₅₀ = 50 µM.
  • Contradictions : Polar solvents (e.g., water) may reduce radical scavenging due to poor partitioning into lipid membranes. Validate via parallel HPLC quantification of degradation products .

Methodological Guidance

  • Purification : Use silica gel chromatography (hexane:ethyl acetate = 3:1) for thiophene-containing intermediates .
  • Stability testing : Store at −20°C under argon; monitor hydroxyl group degradation via FTIR (loss of O–H stretch at 3400 cm⁻¹) .
  • Bioactivity assays : Combine SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., MTT for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.